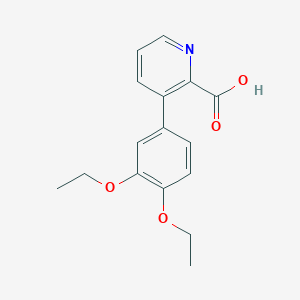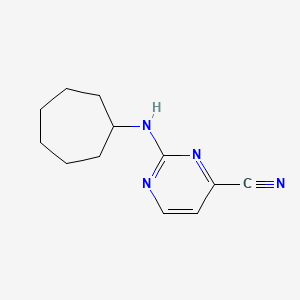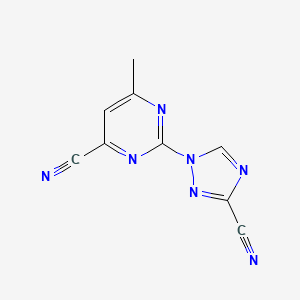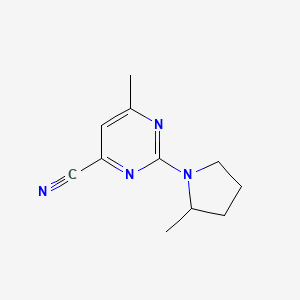![molecular formula C13H18N4 B6635256 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile, also known as MRS1477, is a novel and selective P2Y14 receptor agonist. P2Y14 receptors are G protein-coupled receptors that are activated by extracellular UDP-glucose and UDP-galactose. MRS1477 has potential applications in various scientific research fields, including neuroscience, immunology, and cancer research.
Mecanismo De Acción
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile selectively activates P2Y14 receptors, leading to the activation of downstream signaling pathways such as the phospholipase C and protein kinase C pathways. Activation of P2Y14 receptors has been shown to regulate various cellular processes, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate various physiological and pathological processes, including inflammation, immune response, cancer progression, and neurological disorders. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential therapeutic application in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in scientific research is its high selectivity and potency towards P2Y14 receptors. This allows researchers to investigate the specific roles of P2Y14 receptors in various cellular processes without the interference of other P2Y receptors. However, one of the limitations of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo experiments.
Direcciones Futuras
There are several future directions for the research and development of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile. Firstly, further studies are needed to investigate the therapeutic potential of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in various diseases, including cancer, neurodegenerative diseases, and immune disorders. Secondly, the development of more potent and selective P2Y14 receptor agonists and antagonists may provide new insights into the physiological and pathological roles of P2Y14 receptors. Finally, the use of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile as a research tool in combination with other drugs and therapies may provide new opportunities for drug discovery and development.
Métodos De Síntesis
The synthesis of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile involves the reaction of 6-methyl-2-chloromethylamino-pyrimidine-4-carbonitrile with 1-methylcyclopentylamine in the presence of a base. The resulting product is purified by column chromatography to obtain 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in high purity and yield.
Aplicaciones Científicas De Investigación
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been widely used as a research tool to investigate the physiological and pathological roles of P2Y14 receptors. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate microglial activation and neuroinflammation in the central nervous system, suggesting its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
6-methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-7-11(8-14)17-12(16-10)15-9-13(2)5-3-4-6-13/h7H,3-6,9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEFODVVHGQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2(CCCC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)


![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
